Sodium tetra(p-tolyl)borate

Description

Properties

IUPAC Name |

sodium;tetrakis(4-methylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28B.Na/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;/h5-20H,1-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPGHQQFKGSIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28BNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635391 | |

| Record name | Sodium tetrakis(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15738-23-5 | |

| Record name | Sodium tetrakis(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Sodium Tetra(p-tolyl)borate: Structure, Bonding, and Applications in Advanced Research

This guide provides an in-depth exploration of sodium tetra(p-tolyl)borate, a specialized organoboron reagent. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explain the fundamental principles governing the compound's structure, reactivity, and utility. We will delve into the causality behind its applications, offering field-proven insights into its use as a powerful analytical and synthetic tool.

Section 1: Molecular Architecture and Bonding Principles

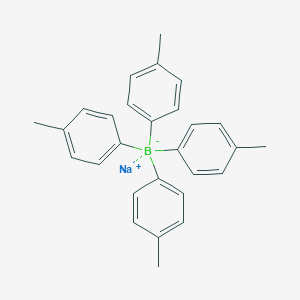

Sodium tetra(p-tolyl)borate, with the chemical formula C₂₈H₂₈BNa, is an ionic salt consisting of a sodium cation (Na⁺) and a tetra(p-tolyl)borate anion ([B(p-tolyl)₄]⁻).[1][2] The unique properties of this compound are almost entirely derived from the specific nature of its bulky, non-coordinating anion.

1.1. The Tetra(p-tolyl)borate Anion: A Study in Steric Hindrance and Charge Delocalization

The core of the anion is a central boron atom bonded to the ipso-carbons of four p-tolyl groups. This arrangement forces the boron into an sp³ hybridization state, resulting in a stable, tetrahedral geometry. The B-C bonds are strong covalent linkages, rendering the anion chemically robust under a wide range of non-acidic conditions.[3]

The four p-tolyl groups are the key to the anion's function. They are arranged like the blades of a propeller, creating significant steric bulk around the central boron atom. This steric shield prevents the anion from coordinating with metal centers or other electrophiles, making it an archetypal "non-coordinating anion." Furthermore, the negative charge is not localized on the boron but is delocalized across the entire large, lipophilic structure. This combination of large size and diffuse charge is critical to its primary application: the precipitation of large cations.[4]

Caption: Tetrahedral structure of the tetra(p-tolyl)borate anion.

Section 2: Synthesis and Spectroscopic Characterization

Understanding the synthesis and characterization of sodium tetra(p-tolyl)borate is crucial for ensuring its purity and proper application in research.

2.1. Synthesis Pathway

The synthesis of sodium tetra(p-tolyl)borate is analogous to that of its more common cousin, sodium tetraphenylborate.[4] The most prevalent method involves the reaction of a p-tolyl Grignard reagent with sodium tetrafluoroborate (NaBF₄).[1]

Reaction: 4 (CH₃C₆H₄)MgBr + NaBF₄ → Na[B(C₆H₄CH₃)₄] + 4 MgBrF

The causality behind this reaction lies in the nucleophilic character of the Grignard reagent's carbanion, which sequentially displaces the four electronegative fluoride ions from the electrophilic boron center. The reaction is typically carried out in an anhydrous ether solvent, such as THF, under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent.[1] The final product is a white to off-white powder.[5][6]

2.2. Spectroscopic Verification

Confirming the identity and purity of the synthesized product is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose.

-

¹H-NMR: The proton NMR spectrum provides a clear signature. Researchers should expect to see two distinct signals in the aromatic region corresponding to the ortho and meta protons of the tolyl rings, and a sharp singlet in the aliphatic region (~2.3 ppm) corresponding to the methyl group protons. The integration of these signals should be in a 2:2:3 ratio per tolyl group.[5][6]

-

¹¹B-NMR: As the central atom, boron provides a unique spectroscopic handle. ¹¹B-NMR is exceptionally sensitive to the coordination environment of the boron atom. For tetracoordinate organoborates like tetra(p-tolyl)borate, a sharp signal is expected in the upfield region, typically between -6 and -22 ppm, which is characteristic of sp³-hybridized boron.[7] This distinguishes it from potential tricoordinate boron impurities, which would appear far downfield.

| Property | Value | Source |

| CAS Number | 15738-23-5 | [1][2][5][6] |

| Molecular Formula | C₂₈H₂₈BNa | [1][5] |

| Molecular Weight | 398.32 g/mol | [1][5][6] |

| Appearance | White to off-white powder | [5][6] |

| Solubility | Soluble in dichloromethane | [5][6] |

| Purity | ≥99% (Titration) | [6] |

| Storage | Protect from light and moisture; stable at -20°C for ≥2 years | [5][6] |

Section 3: Core Applications in Scientific Research

The unique structure of the tetra(p-tolyl)borate anion dictates its applications, primarily as a highly effective precipitating agent for large, singly charged cations and as a non-interacting counter-ion in electrochemistry.

3.1. Quantitative Precipitation of Cations

The primary utility of sodium tetra(p-tolyl)borate is in gravimetric and potentiometric analysis. When an aqueous solution of sodium tetra(p-tolyl)borate is added to a solution containing large, "soft" cations, a salt with low solubility quantitatively precipitates. This is governed by the principle that salts composed of a large cation and a large anion have very low lattice energies and are poorly solvated by polar solvents like water, leading to precipitation.

This property is exploited for the detection and quantification of:

-

Alkali metals like potassium, rubidium, and cesium.[4]

-

Ammonium ions.[4]

-

Protonated organic nitrogen compounds, such as alkaloids, amines, and certain pharmaceuticals.[4]

3.2. A Critical Tool in Drug Development

In the pharmaceutical industry, many Active Pharmaceutical Ingredients (APIs) are amine-based. These are typically formulated as salts to improve solubility and stability. Sodium tetra(p-tolyl)borate serves as an invaluable tool for:

-

Quantitative Analysis: It can be used in titration or gravimetric methods to precisely determine the concentration of an amine-containing API in a sample.

-

Ion-Selective Electrodes (ISEs): The lipophilic nature of the anion makes it a key component in the membranes of ISEs designed to detect specific drug molecules or other large organic cations.[5][6]

-

Isolation and Purification: It can be used to selectively precipitate a target API from a complex mixture, aiding in its purification.

3.3. Electrochemistry and Coordination Chemistry

The non-coordinating nature of the tetra(p-tolyl)borate anion is highly valuable in synthetic chemistry. It can be used as a counter-ion to stabilize highly reactive, cationic metal complexes.[4] By not binding to the metal center, it leaves a coordination site open for catalysis or other reactions, allowing chemists to study the intrinsic reactivity of the cationic species.

Section 4: Field-Proven Experimental Protocol: Quantitative Precipitation of an Amine-Containing API

Objective: To provide a robust, self-validating protocol for the gravimetric determination of a model amine-containing drug candidate ("API-Amine") from a solution.

Causality: The protocol's success hinges on the quantitative formation of an insoluble salt, [API-AmineH]⁺[B(p-tolyl)₄]⁻, upon mixing the protonated amine with the borate reagent. The acidic environment ensures the amine is fully protonated and available for precipitation.

Materials:

-

Sodium tetra(p-tolyl)borate (≥99% purity)

-

API-Amine sample of known approximate concentration

-

Deionized water

-

Acetic acid, 2 M

-

Isopropanol

-

Sintered glass crucible (fine porosity)

-

Drying oven (105°C)

-

Analytical balance

Protocol Steps:

-

Sample Preparation: Accurately weigh and dissolve a sample containing the API-Amine in 50 mL of deionized water. Add 10 mL of 2 M acetic acid to ensure the pH is sufficiently low to fully protonate the amine.

-

Precipitant Preparation: Prepare a 0.1 M solution of sodium tetra(p-tolyl)borate in deionized water. A slight warming may be necessary for complete dissolution.

-

Precipitation: While stirring the API-Amine solution, slowly add a 10% excess of the sodium tetra(p-tolyl)borate solution dropwise. A white precipitate will form immediately. The excess ensures complete precipitation of the analyte.

-

Digestion: Gently heat the mixture to ~60°C and allow it to cool slowly to room temperature over 1 hour. This "digestion" step promotes the formation of larger, more easily filterable crystals.

-

Isolation: Pre-weigh a sintered glass crucible. Filter the precipitate under vacuum.

-

Washing: Wash the precipitate three times with small volumes of cold deionized water to remove any excess reagents. Follow with a single wash of isopropanol to displace the water and aid in drying.

-

Drying: Place the crucible containing the precipitate in a drying oven at 105°C until a constant weight is achieved (typically 2-3 hours).

-

Calculation: Determine the weight of the precipitate. Using the stoichiometry and the molecular weights of the precipitate and the API-Amine, calculate the amount of API-Amine in the original sample.

Self-Validation: The protocol is self-validating through the final step of drying to a constant weight, which confirms the complete removal of solvent. The use of a known standard API-Amine to establish the method's accuracy is also a critical validation step.

Caption: Workflow for gravimetric analysis using sodium tetra(p-tolyl)borate.

Conclusion

Sodium tetra(p-tolyl)borate is more than a mere chemical; it is a precision tool engineered by its unique molecular architecture. The tetrahedral arrangement of four bulky p-tolyl groups around a central boron atom creates a large, non-coordinating anion with a delocalized charge. This structure is the direct cause of its utility as a selective precipitating agent for large cations and as a stabilizing counter-ion for reactive chemical species. For researchers in analytical chemistry and drug development, a thorough understanding of these structure-function relationships is essential for leveraging the full potential of this versatile reagent.

References

-

Wikipedia. Sodium tetrapropylborate. Available from: [Link]

-

Wikipedia. Sodium tetraphenylborate. Available from: [Link]

-

Berionni, G., et al. (2020). Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates. Chemistry – A European Journal, 27(14), 4322-4327. Available from: [Link]

-

San Diego State University Department of Chemistry. ¹¹B NMR Chemical Shifts. Available from: [Link]

-

Le, T. P., et al. (2021). Influence of boron-containing dopants on the structure and electrochemical properties of poly(3,4-ethylene dioxythiophene) (PEDOT). University of Delaware. Available from: [Link]

Sources

- 1. SODIUM TETRA(P-TOLYL)BORATE synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Photocatalyzed Transition‐Metal‐Free Oxidative Cross‐Coupling Reactions of Tetraorganoborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]

- 5. adipogen.com [adipogen.com]

- 6. Sodium tetra(p-tolyl)borate - CAS-Number 15738-23-5 - Order from Chemodex [chemodex.com]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

A Comprehensive Technical Guide to the Solubility of Sodium Tetra(p-tolyl)borate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Sodium Tetra(p-tolyl)borate in Scientific Innovation

Sodium tetra(p-tolyl)borate, with the chemical formula NaB(C₇H₇)₄, is a valuable organoboron salt that has found utility in a range of scientific applications. As a derivative of the well-known sodium tetraphenylborate, it serves as an important analytical and chromatography reagent.[1][2] Its applications extend to the development of ion-selective electrodes and as an additive in various chemical processes.[1] In the broader context of drug discovery and development, organoboron compounds are of significant interest due to their unique chemical properties that can be leveraged in the design of novel therapeutic agents. A fundamental understanding of the solubility of sodium tetra(p-tolyl)borate in different organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides an in-depth exploration of its solubility characteristics, the underlying theoretical principles, and a practical experimental protocol for its determination.

Theoretical Framework: Understanding the Solubility of Tetra-arylborate Salts

The solubility of an ionic compound like sodium tetra(p-tolyl)borate in an organic solvent is governed by a complex interplay of factors, primarily the thermodynamics of the dissolution process. The overarching principle of "like dissolves like" provides a foundational, albeit simplified, understanding. For a salt to dissolve, the energy released from the solvation of its ions must overcome the lattice energy of the solid crystal.

The tetra(p-tolyl)borate anion, [B(C₇H₇)₄]⁻, is a large, sterically hindered, and lipophilic ion. The four p-tolyl groups contribute significantly to its nonpolar character. Consequently, salts containing this anion, including sodium tetra(p-tolyl)borate, are generally expected to exhibit good solubility in nonpolar and moderately polar organic solvents.[3] The methyl groups on the phenyl rings, compared to the unsubstituted phenyl rings of the tetraphenylborate anion, may slightly increase the lipophilicity and could subtly influence solubility.

Key factors influencing the solubility of sodium tetra(p-tolyl)borate include:

-

Solvent Polarity and Dielectric Constant: Solvents with low to moderate polarity are generally good candidates for dissolving sodium tetra(p-tolyl)borate. While a high dielectric constant can help to separate the sodium cation and the tetra(p-tolyl)borate anion, the highly nonpolar nature of the anion often dominates, favoring solubility in less polar media.

-

Specific Solute-Solvent Interactions: The ability of a solvent to engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, can influence solubility. However, for the bulky and nonpolar tetra(p-tolyl)borate anion, these interactions are less significant compared to van der Waals forces.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature. This relationship, however, should be experimentally determined for each solvent system.

Solubility Profile of Sodium Tetra(p-tolyl)borate

Known Solubility of Sodium Tetra(p-tolyl)borate:

| Solvent | Solubility | Reference |

| Dichloromethane | Soluble | [1][4] |

Inferred Solubility Based on Synthesis and Purification:

The synthesis of sodium tetra(p-tolyl)borate often involves extraction from an aqueous solution into acetonitrile and subsequent purification by precipitation from a diethyl ether-hexane mixture. This suggests:

-

Acetonitrile: Likely to be a good solvent.

-

Diethyl Ether: Moderate to good solubility.

-

Hexane: Likely to be a poor solvent or antisolvent.

Comparative Solubility Data of Sodium Tetraphenylborate:

To provide a broader perspective, the solubility of sodium tetraphenylborate, which shares a similar structural motif, is presented below. It is important to note that while trends may be similar, the absolute solubility values for sodium tetra(p-tolyl)borate may differ.

| Solvent | Solubility of Sodium Tetraphenylborate | Reference |

| Ethanol | Soluble | [3] |

| Acetone | Soluble | [5] |

| Acetonitrile | Good Solvent | [3] |

| Dimethylformamide (DMF) | Soluble | [5] |

| Ether | Slightly Soluble | [5] |

| Chloroform | Slightly Soluble | [5] |

| Petroleum Ether | Almost Insoluble | [5] |

| Water | 47 g/100 mL | [3] |

This comparative data suggests that sodium tetra(p-tolyl)borate is likely to be soluble in a range of polar aprotic solvents and alcohols, with limited solubility in nonpolar aliphatic hydrocarbons.

Experimental Protocol for the Determination of Solubility

The following detailed protocol outlines a reliable method for the quantitative determination of the solubility of sodium tetra(p-tolyl)borate in a given organic solvent. This self-validating system ensures accuracy and reproducibility.

Objective:

To determine the saturation solubility of sodium tetra(p-tolyl)borate in a specific organic solvent at a controlled temperature.

Materials:

-

Sodium tetra(p-tolyl)borate (high purity, ≥99%)

-

Organic solvent of interest (analytical grade, anhydrous)

-

Volumetric flasks (Class A)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Glass vials with screw caps

-

Pipettes (Class A)

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium tetra(p-tolyl)borate to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for at least 24 hours with continuous agitation to ensure that equilibrium is reached. A longer equilibration time (48-72 hours) is recommended to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) glass syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean, dry, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial. The difference in mass corresponds to the mass of dissolved sodium tetra(p-tolyl)borate.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Spectroscopic or Chromatographic Analysis (for volatile solvents):

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent using a volumetric flask.

-

Prepare a series of standard solutions of sodium tetra(p-tolyl)borate of known concentrations.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and the diluted sample.

-

Construct a calibration curve and determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Self-Validation and Causality:

-

Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.

-

Why temperature control? Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.

-

Why pre-warmed syringe? To prevent precipitation of the solute due to a temperature drop during sampling.

-

Why filtration? To remove any suspended solid particles that would otherwise lead to an overestimation of solubility.

-

Why a calibration curve? To ensure a linear relationship between concentration and analytical signal, providing accurate quantification.

Visualizing the Solubility Workflow and Influencing Factors

To better illustrate the experimental process and the key parameters governing solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of sodium tetra(p-tolyl)borate.

Caption: Key factors influencing the solubility of sodium tetra(p-tolyl)borate.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of sodium tetra(p-tolyl)borate in organic solvents. While quantitative data remains sparse in the literature, a strong qualitative understanding can be established based on its chemical structure and by analogy to sodium tetraphenylborate. The detailed experimental protocol provided herein empowers researchers to generate precise and reliable solubility data for their specific applications. A thorough understanding of the solubility of sodium tetra(p-tolyl)borate is essential for its effective utilization in the fields of chemical synthesis, materials science, and drug development, enabling advancements in these critical areas of research.

References

-

Wikipedia. (2023, November 28). Sodium tetraphenylborate. Retrieved from [Link]

-

ChemBK. (n.d.). Sodium tetraphenylborate. Retrieved from [Link]

Sources

The Ascent of a Non-Coordinating Anion: A Technical Chronicle of Tetra-aryl Borate Compounds

This in-depth technical guide charts the historical trajectory of tetra-aryl borate compounds, from their serendipitous discovery to their indispensable role in modern chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, synthetic evolution, and diverse applications of this fascinating class of molecules. We will explore the causal underpinnings of experimental designs and provide validated protocols, grounding our discussion in the authoritative literature that has shaped this field.

Genesis: The Dawn of the Tetra-aryl Borate Anion

The story of tetra-aryl borates begins in the mid-20th century, a period of burgeoning exploration in organometallic chemistry. The seminal moment arrived in 1949 when the laboratory of future Nobel laureate Georg Wittig first reported the synthesis of sodium tetraphenylborate.[1] This discovery was not an isolated event but rather an extension of Wittig's broader investigations into the reactivity of organometallic compounds, which would later culminate in the famed Wittig reaction for alkene synthesis.[2][3][4][5][6]

Initially, the significance of tetraphenylborate was not fully appreciated. However, its unique properties soon became apparent. The anion, [B(C₆H₅)₄]⁻, consists of a central boron atom bonded to four phenyl rings in a tetrahedral geometry.[7] This structure imparts exceptional stability and a diffuse negative charge, rendering it a large, non-coordinating anion. This latter characteristic is the key to its widespread utility, as it can be paired with reactive cations without interfering with their chemical behavior.

The Synthetic Cornerstone: From Grignards to Modern Catalysis

The early synthetic routes to tetra-aryl borates laid the groundwork for their accessibility and subsequent study. The classical and still widely used method involves the reaction of a boron trihalide, often boron trifluoride etherate, with an excess of an aryl Grignard or organolithium reagent.[8][9]

The Wittig Synthesis of Sodium Tetraphenylborate

The pioneering synthesis developed by Wittig and his coworkers utilized the reaction between sodium tetrafluoroborate and phenylmagnesium bromide.[8]

Reaction: NaBF₄ + 4 PhMgBr → NaBPh₄ + 2 MgBr₂ + 2 MgF₂

This method, while effective, highlighted the challenges of separating the desired product from inorganic byproducts. The causality behind this choice of reagents lies in the ready availability of the starting materials and the strong driving force of the reaction, which favors the formation of the highly stable tetraphenylborate anion.

A significant advancement came with the development of a more economical and higher-yielding process for producing sodium tetraphenylborate, as detailed in a 1958 patent.[9] This process also utilized a phenyl magnesium halide and a boron trihalide, emphasizing the robustness of this fundamental approach.[9]

Modern Synthetic Developments

While the Grignard-based synthesis remains a workhorse, the quest for milder conditions and greater functional group tolerance has driven the development of new methodologies. Modern approaches often leverage transition metal-catalyzed C-H borylation reactions to generate arylboronate esters, which can then be converted to tetra-aryl borates.[10][11][12][13][14][15] These methods, pioneered by researchers like John F. Hartwig, offer unprecedented control over the substitution patterns of the aryl groups.[10][14]

The iridium-catalyzed borylation of arenes, for instance, allows for the direct conversion of C-H bonds to C-B bonds, providing a more atom-economical route to arylboronic esters.[10][14] These esters can then be further reacted to generate a diverse library of tetra-aryl borates.

Physicochemical Properties and Their Implications

The utility of tetra-aryl borates stems directly from their distinct physicochemical properties. The tetraphenylborate anion is a white, crystalline solid that is remarkably stable, both thermally and across a wide pH range.[7]

| Property | Value | Significance |

| Molar Mass | 319.2 g/mol | Contributes to the low solubility of its salts with large cations. |

| Appearance | White crystalline solid | Indicates a high degree of purity. |

| Melting Point | > 300 °C | High thermal stability allows for use in a variety of reaction conditions. |

| Solubility in Water | Low for salts of large cations | Forms the basis of its use as a precipitating agent. |

| Solubility in Organic Solvents | Generally good | Facilitates its use in organic synthesis and catalysis. |

Data for the tetraphenylborate anion.[16]

The large size and lipophilicity conferred by the four phenyl rings are crucial.[8] Unlike smaller, more coordinating anions like halides or nitrate, the tetraphenylborate anion has a very weak interaction with cations in solution. This "non-coordinating" nature is paramount in applications where the cation's reactivity must be preserved.

Key Applications Across Scientific Disciplines

The unique properties of tetra-aryl borates have led to their widespread adoption in various fields of chemistry.

Analytical Chemistry: The "Potassium Catcher"

One of the earliest and most enduring applications of sodium tetraphenylborate is as a precipitating agent for the quantitative determination of potassium ions.[1][8] The low solubility of potassium tetraphenylborate allows for its gravimetric or titrimetric analysis. This application earned sodium tetraphenylborate the nickname "Kalignost."[8] It is also effective in precipitating other large, singly charged cations such as ammonium, rubidium, and cesium.[8]

Coordination and Organometallic Chemistry: Enabling Catalysis

In the realm of catalysis, tetra-aryl borates are indispensable as counter-ions for cationic transition metal complexes. The non-coordinating nature of the anion allows the metal center to remain highly electrophilic and catalytically active. For example, they are commonly used in olefin polymerization catalysis.[17]

Electrochemistry: Probing Redox Processes

The electrochemical stability of tetra-aryl borates makes them useful as supporting electrolytes in non-aqueous electrochemistry.[18] Their large size results in low ionic mobility, which can be advantageous in certain experimental setups. However, it is important to note that they are not completely inert and can undergo oxidation at high potentials.[18][19]

Precursors in Organic Synthesis

Tetra-aryl borates serve as valuable precursors for the synthesis of other organoboron compounds, such as arylboronic acids and their esters.[10][14] These compounds are cornerstones of modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. The development of one-pot syntheses of arylboronic acids and aryl trifluoroborates from arenes highlights the evolution of this field.[10][14]

Experimental Protocols

To provide practical insights, we present a detailed, step-by-step methodology for a key synthesis.

Synthesis of Sodium Tetraphenylborate

This protocol is adapted from the classical Grignard-based synthesis.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Bromobenzene

-

Anhydrous diethyl ether

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Aqueous sodium hydroxide solution

-

Aqueous sodium chloride solution

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings. Add a small crystal of iodine.

-

Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

Once the reaction is initiated, add the remaining bromobenzene solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

-

Reaction with Boron Trifluoride Etherate: Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of boron trifluoride etherate in anhydrous diethyl ether to the stirred Grignard reagent. A white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Work-up and Isolation: Carefully quench the reaction by the slow addition of an aqueous sodium hydroxide solution.

-

Filter the resulting mixture to remove the magnesium salts.

-

Separate the ether layer and wash it with a saturated aqueous sodium chloride solution.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude sodium tetraphenylborate.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as acetone-water or by washing with cold water, to obtain pure sodium tetraphenylborate as a white crystalline solid.

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Iodine Initiator: The iodine acts as a surface activator for the magnesium, helping to initiate the formation of the Grignard reagent.

-

Slow Addition and Cooling: The reaction between the Grignard reagent and boron trifluoride etherate is highly exothermic. Slow addition at low temperatures is crucial to control the reaction rate and prevent side reactions.

-

Aqueous NaOH Quench: The sodium hydroxide solution is used to precipitate the magnesium salts as magnesium hydroxide, facilitating their removal by filtration.

Visualizing the Core Concepts

To further clarify the key structures and processes discussed, the following diagrams are provided.

Caption: General Structure of a Tetra-aryl Borate Anion

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. nobelprize.org [nobelprize.org]

- 5. adichemistry.com [adichemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. webqc.org [webqc.org]

- 8. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]

- 9. US2853525A - Process of producing sodium tetraphenylboron - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 12. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 15. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]

- 16. Tetraphenylborate | C24H20B- | CID 8934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. US9611280B2 - Tetraaryl borate compound and method for producing same - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Sodium Tetra(p-tolyl)borate

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for sodium tetra(p-tolyl)borate, a compound of significant interest to researchers, scientists, and professionals in drug development. This document offers field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by a commitment to scientific integrity and practical applicability.

Introduction: The Significance of Sodium Tetra(p-tolyl)borate

Sodium tetra(p-tolyl)borate, with the chemical formula NaB(C₆H₄CH₃)₄, is an organoboron salt that serves as a valuable reagent in various chemical applications.[1][2] Its utility is primarily derived from the bulky and weakly coordinating nature of the tetra(p-tolyl)borate anion. This characteristic makes it an effective precipitating agent for certain cations and a component in ion-selective electrodes.[2][3] A thorough understanding of its spectroscopic signature is paramount for its synthesis, quality control, and application in complex chemical systems.

Molecular Structure and Spectroscopic Correlation

The molecular structure of the tetra(p-tolyl)borate anion is central to interpreting its spectroscopic data. It consists of a central boron atom tetrahedrally bonded to four p-tolyl groups. Each p-tolyl group has a methyl substituent in the para position of the phenyl ring. This symmetry and the distinct chemical environments of the protons and carbons give rise to characteristic spectroscopic signals.

Caption: Tetrahedral arrangement of p-tolyl groups around a central boron atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two main signals corresponding to the aromatic protons of the tolyl groups and the methyl protons.

-

Aromatic Protons (Ar-H): Due to the para-substitution, the four protons on each phenyl ring are chemically equivalent in pairs, creating an AA'BB' spin system. This typically results in two doublets in the aromatic region of the spectrum.

-

Methyl Protons (-CH₃): The four methyl groups are equivalent due to the molecule's symmetry and will give rise to a single, sharp signal.

Predicted ¹H NMR Data (based on the ortho isomer[4])

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 16H | Aromatic (Ar-H) |

| ~2.3 | s | 12H | Methyl (-CH₃) |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon environment in the p-tolyl group.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons: the carbon attached to the boron (ipso-carbon), the two carbons ortho to the ipso-carbon, the two carbons meta to the ipso-carbon, and the carbon bearing the methyl group (para-carbon).

-

Methyl Carbon: A single signal for the methyl carbon.

Predicted ¹³C NMR Data (based on the ortho isomer[4])

| Chemical Shift (δ) ppm | Assignment |

| ~140-145 | C-B (ipso) |

| ~130-135 | Aromatic CH |

| ~125-130 | Aromatic CH |

| ~120-125 | C-CH₃ (para) |

| ~20-25 | -CH₃ |

¹¹B NMR Spectroscopy

¹¹B NMR is particularly informative for boron-containing compounds. The chemical shift is sensitive to the coordination number and the nature of the substituents on the boron atom. For tetracoordinate organoborates, the signals typically appear in the upfield region of the spectrum.[5]

Predicted ¹¹B NMR Data (based on the ortho isomer[4] and general trends[5])

| Chemical Shift (δ) ppm | Assignment |

| -6 to -8 | B (tetra-aryl) |

Infrared (IR) Spectroscopy

The IR spectrum of sodium tetra(p-tolyl)borate is characterized by vibrations of the aromatic rings and the methyl groups.

Characteristic IR Absorption Bands (based on the ortho isomer[4])

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Methyl C-H stretch |

| ~1600 | Strong | C=C aromatic ring stretch |

| ~1480 | Strong | C=C aromatic ring stretch |

| ~810 | Strong | C-H out-of-plane bend (para-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry of sodium tetra(p-tolyl)borate, typically using a soft ionization technique like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), will primarily show the anionic component.

Expected Mass Spectrometry Data (based on the ortho isomer[4])

| m/z | Ion |

| 375.23 | [B(C₇H₇)₄]⁻ |

The isotopic pattern of boron (¹⁰B and ¹¹B) may be observable in high-resolution mass spectra.

Experimental Protocols

NMR Spectroscopy

Caption: A generalized workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of sodium tetra(p-tolyl)borate in a suitable deuterated solvent (e.g., acetone-d₆ or chloroform-d). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum using a 300-500 MHz spectrometer. Use standard parameters for a one-dimensional proton experiment.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.

-

¹¹B NMR Acquisition: Acquire the ¹¹B spectrum. Use a boron-free probe or a probe with a boron background signal that does not interfere with the sample signal. Reference the spectrum to an external standard of BF₃·OEt₂.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Data Acquisition: Infuse the solution into the mass spectrometer using an ESI or FAB source. Acquire the spectrum in negative ion mode to observe the tetra(p-tolyl)borate anion.

Conclusion

The spectroscopic characterization of sodium tetra(p-tolyl)borate is a critical aspect of its use in research and development. The combination of ¹H, ¹³C, and ¹¹B NMR, along with IR and mass spectrometry, provides a detailed and unambiguous confirmation of its structure and purity. The data and protocols presented in this guide, grounded in established scientific principles and data from closely related analogs, offer a reliable framework for scientists working with this important compound.

References

- Brookhart, M., Grant, B. E., & Volpe Jr, A. F. (1992). [(3, 5-(CF3) 2C6H3) 4B]-[H (OEt2) 2]+: a convenient new acid catalyst for hydrodefluorination and polymerization of silanes. Organometallics, 11(11), 3920-3922.

-

Cole, T. E. (n.d.). 11B NMR Chemical Shifts. San Diego State University. Retrieved January 26, 2026, from [Link]

- Moore, C. E., Cassaretto, F. P., Posvic, H., & McLafferty, J. J. (1966). Determination of Elemental Boron in Tetraarylborates by DC Argon Plasma Emission Spectrometry. Applied Spectroscopy, 20(4), 260-262.

-

NICODOM Ltd. (2012). IS NIR Spectra. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (2023). Sodium tetrapropylborate. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental 11B MAS NMR spectra of solid powdered sodium tetraborate.... Retrieved January 26, 2026, from [Link]

- Sergeant Bull, O., Kio Ideriah, T. J., & Adirimo, G. T. (2025). Green design, synthesis, and characterization of a novel eight-membered silicon-boron-based cyclo-1,5-di(p-tolyl)-3,3,7,7-tetraphenyl-1,5-dibora-3,7-disiloxane, a Lewis acid, and its use for the adsorption of Fe3+ and Methylene blue from aqueous solution. Chemical Methodologies, 4(3).

-

The Royal Society of Chemistry. (2006). Supplementary Material (ESI) for Chemical Communications. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of pseudo-binary sodium borate glasses containing TeO2. Retrieved January 26, 2026, from [Link]

-

Hitachi, Ltd. (n.d.). Materials Infrared Spectra of Inorganic Compounds. Retrieved January 26, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Role of the p-Tolyl Group in Sodium tetra(p-tolyl)borate: Enhancing Performance in Analytical and Chemical Applications

Executive Summary

Sodium tetra(p-tolyl)borate (Na[B(p-tolyl)₄]), a structural analogue of the well-known precipitating agent Sodium Tetraphenylborate (Na[B(Ph)₄]), represents a significant advancement in the field of analytical and coordination chemistry. The strategic substitution of phenyl groups with p-tolyl groups—a simple yet critical modification—imparts a range of superior physicochemical properties to the molecule. This guide elucidates the fundamental role of the p-tolyl group, detailing how its unique electronic and steric characteristics translate into tangible performance benefits. We will explore how the addition of four methyl groups enhances the anion's lipophilicity and stability, leading to lower solubility of its potassium salt and improved longevity in ion-selective electrode membranes. This document provides researchers, chemists, and drug development professionals with a comprehensive understanding of the causality behind these enhancements, supported by established chemical principles, comparative data, and detailed experimental protocols.

Introduction to Tetraarylborates: The Tetraphenylborate Benchmark

Tetraarylborate anions are large, weakly coordinating anions renowned for their ability to precipitate large, singly charged cations. The archetypal reagent, Sodium Tetraphenylborate (Na[B(Ph)₄] or NaTPB), is widely employed in analytical chemistry for the gravimetric and titrimetric determination of ions such as potassium (K⁺), ammonium (NH₄⁺), rubidium (Rb⁺), and cesium (Cs⁺).[1][2] The efficacy of NaTPB stems from the low aqueous solubility of its potassium salt, K[B(Ph)₄].[3][4]

The large, hydrophobic surface area provided by the four phenyl rings encasing the central boron atom renders the anion lipophilic.[1] This property is not only crucial for precipitation but also for its use as an additive in electrochemical sensors, where it helps to retain other components within a polymer membrane.[5] Despite its utility, the performance of NaTPB can be limited by factors such as the non-negligible solubility of its precipitates under certain conditions and the gradual leaching from sensor membranes over time, which curtails the operational lifetime of the device.[6] These limitations prompted the rational design of derivatives, leading to the synthesis of Sodium tetra(p-tolyl)borate.

The p-Tolyl Group: A Strategic Molecular Modification

The key to understanding the enhanced performance of Sodium tetra(p-tolyl)borate lies in the intrinsic properties of the p-tolyl group itself. This modification, while structurally subtle, introduces significant electronic and steric changes compared to the unsubstituted phenyl group.

Structural and Electronic Profile

The p-tolyl group consists of a benzene ring substituted with a methyl group (-CH₃) at the para-position. The methyl group is a classic example of an electron-donating group (EDG) in organic chemistry.[7] It exerts its influence through two primary electronic effects:

-

Inductive Effect (+I): The methyl group is less electronegative than the sp²-hybridized carbon atoms of the aromatic ring, leading to a slight "push" of electron density into the ring system.

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring.

Combined, these effects increase the electron density of the aromatic ring, making it more electron-rich than a standard phenyl group.[8][9] In the context of the tetra(p-tolyl)borate anion, this increased electron density helps to stabilize the overall negative charge on the borate center, which can lead to greater chemical stability.[8]

Steric Influence and Enhanced Lipophilicity

Each methyl group adds to the volume and surface area of the anion. This increased steric bulk and the nonpolar, hydrophobic nature of the methyl groups significantly enhance the overall lipophilicity (fat-solubility) and hydrophobicity (water-repellence) of the tetra(p-tolyl)borate anion compared to its tetraphenylborate counterpart. This enhanced lipophilicity is a dominant factor in its improved performance characteristics.[10][11]

Caption: Structural comparison of tetraphenylborate and tetra(p-tolyl)borate anions.

Impact on Physicochemical Properties

The electronic and steric contributions of the p-tolyl group directly translate to improved physicochemical properties that are critical for its applications.

Reduced Aqueous Solubility of Precipitates

A primary application of tetraarylborates is the precipitation of potassium. The solubility of the resulting salt is governed by the equilibrium: K[B(Ar)₄] (s) ⇌ K⁺ (aq) + [B(Ar)₄]⁻ (aq)

The solubility product constant (Ksp) is given by Ksp = [K⁺][B(Ar)₄]⁻. A lower Ksp value indicates lower solubility and more complete precipitation.

| Property | Sodium Tetraphenylborate (NaTPB) | Sodium tetra(p-tolyl)borate (Na-TTPB) | Rationale for Difference |

| Molar Mass | 342.22 g/mol | 398.32 g/mol [3] | Addition of four methyl groups (4 x CH₂) |

| Anion Lipophilicity | High | Higher | Four additional nonpolar methyl groups increase hydrophobicity. |

| Aqueous Solubility of K⁺ Salt | Low (1.8 x 10⁻⁴ g/L)[3] | Very Low (Qualitatively lower than KTPB) | Increased lipophilicity of the tolyl-substituted anion. |

| Calculated Ksp of K⁺ Salt | ~2.5 x 10⁻⁹ | < 2.5 x 10⁻⁹ (Expected) | Directly related to the lower molar solubility. |

| Chemical Stability | Stable; decomposes in strong acid or via catalysis (e.g., by Cu²⁺)[12][13] | More Stable (Expected) | Electron-donating methyl groups stabilize the borate center.[8] |

Table 1: Comparative properties of Sodium Tetraphenylborate and Sodium tetra(p-tolyl)borate.

Enhanced Chemical Stability

Tetraarylborate anions are susceptible to decomposition in the presence of strong acids or certain metal catalysts.[12] The increased electron density on the aromatic rings conferred by the electron-donating methyl groups in the tetra(p-tolyl)borate anion enhances the stability of the entire molecule. This increased stability can be advantageous in complex sample matrices or under harsh experimental conditions, leading to more reliable and reproducible results.

The Role of the Tolyl Group in Key Applications

The superior properties of the tetra(p-tolyl)borate anion lead to significant performance improvements in its primary applications.

Ion-Selective Electrodes (ISEs)

In polymer membrane ISEs, lipophilic tetraarylborate salts are often incorporated as "anion excluders" or "ionic sites." Their role is to establish a charge balance within the membrane and prevent the undesirable extraction of hydrophilic anions from the sample solution into the membrane phase. A critical factor for the long-term performance of an ISE is the retention of all its components within the membrane.[6]

The enhanced lipophilicity of the tetra(p-tolyl)borate anion is the key factor here. It is significantly less likely to leach out of the organic polymer membrane into the aqueous sample over time compared to tetraphenylborate. This results in:

-

Longer Electrode Lifetime: The sensor maintains its calibrated response for a longer period, reducing the frequency of replacement and recalibration.[14]

-

More Stable Potential Readings: Reduced leaching leads to a more stable baseline and less signal drift, improving the accuracy and precision of measurements.

-

Improved Detection Limits: By maintaining the integrity of the membrane's ion-exchange properties, lower concentrations of the target ion can be reliably detected.[15]

Caption: Role of tetra(p-tolyl)borate in an ISE membrane.

Gravimetric and Potentiometric Analysis

As a precipitating agent, the primary advantage of Sodium tetra(p-tolyl)borate is the lower aqueous solubility of its potassium salt. This leads to a more complete precipitation reaction, which is crucial for accurate quantitative analysis. For a given concentration of K⁺, using Na[B(p-tolyl)₄] will result in a lower concentration of K⁺ remaining in the solution at equilibrium compared to using NaTPB. This is especially important when measuring trace amounts of potassium.

Experimental Protocol: Gravimetric Determination of Potassium

This protocol outlines a self-validating method for the determination of potassium in an aqueous sample.

-

Sample Preparation:

-

Pipette a known volume of the potassium-containing sample into a 250 mL beaker. The sample should be acidic (pH 4-5); adjust with dilute acetic acid if necessary. This pH range ensures minimal solubility of the precipitate.

-

-

Precipitation:

-

Slowly add a freshly prepared 0.1 M solution of Sodium tetra(p-tolyl)borate dropwise while stirring continuously. Add a slight excess to ensure complete precipitation, which is visible as a fine white precipitate.

-

Causality: The slow addition and constant stirring promote the formation of larger, more easily filterable crystals and prevent co-precipitation of the reagent.

-

-

Digestion:

-

Gently heat the mixture to approximately 70°C and allow it to stand for 1 hour to "digest" the precipitate. Do not boil.

-

Causality: Digestion allows smaller particles to dissolve and re-precipitate onto larger crystals (Ostwald ripening), resulting in a purer precipitate with a larger particle size.

-

-

Filtration and Washing:

-

Filter the cooled solution through a pre-weighed, fine-porosity sintered glass crucible.

-

Wash the precipitate several times with small portions of ice-cold distilled water. This removes any co-precipitated sodium salts.

-

Finally, wash with a small amount of acetone to aid in drying.

-

Self-Validation: Test the final wash filtrate with a drop of silver nitrate solution. The absence of a white precipitate (AgCl) confirms the complete removal of any chloride ions from the original sample or reagents.

-

-

Drying and Weighing:

-

Dry the crucible in an oven at 110°C to a constant weight.

-

Calculate the mass of potassium using the stoichiometric conversion factor based on the weight of the K[B(p-tolyl)₄] precipitate.

-

Synthesis and Handling

Sodium tetra(p-tolyl)borate can be synthesized via a Grignard reaction, analogous to the synthesis of NaTPB.

Protocol: Synthesis of Sodium tetra(p-tolyl)borate

This procedure is adapted from established methods for preparing tetraarylborates.[1]

-

Grignard Reagent Formation:

-

In an oven-dried, three-neck flask under an inert argon atmosphere, combine magnesium turnings, a crystal of iodine (as an initiator), and anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 4-bromotoluene in anhydrous THF to the flask. The reaction is exothermic and should be controlled with an ice bath. Stir until the magnesium is consumed.

-

-

Reaction with Borate Source:

-

Cool the resulting p-tolylmagnesium bromide solution to 0°C.

-

Slowly add a solution of sodium tetrafluoroborate (NaBF₄) in THF. The reaction mixture will form a suspension.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Workup and Isolation:

-

Quench the reaction by carefully adding it to an aqueous solution of sodium carbonate (Na₂CO₃).

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., acetonitrile).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by precipitation from a solvent/anti-solvent system (e.g., diethyl ether/hexane) to yield Sodium tetra(p-tolyl)borate as a white powder.

-

Caption: Workflow for the synthesis of Sodium tetra(p-tolyl)borate.

Handling and Storage

Sodium tetra(p-tolyl)borate is a white to off-white powder. It should be protected from light and moisture. For long-term stability, it is recommended to store the compound at -20°C, where it is stable for at least two years.

Conclusion

The substitution of phenyl with p-tolyl groups in Sodium tetra(p-tolyl)borate is a prime example of rational molecular design yielding significant real-world benefits. The electron-donating and steric properties of the p-tolyl group synergistically enhance the anion's lipophilicity and stability. This results in superior performance as both a precipitating agent for large cations, offering lower detection limits through reduced salt solubility, and as an additive in ion-selective electrodes, providing extended operational lifetimes and greater signal stability. For researchers and developers seeking to push the boundaries of analytical sensitivity and device longevity, Sodium tetra(p-tolyl)borate offers a distinct and mechanistically understood advantage over its traditional tetraphenylborate counterpart.

References

- Flaschka, H., & Barnard, A.J., Jr. (1960). Tetraphenyl boron (TPB) as an analytical reagent. Advances in Analytical Chemistry and Instrumentation, 1, 1-117.

-

Cha, G. S., & Meyerhoff, M. E. (1988). Effects of lipophilic anionic sites on the response properties of a conventional liquid-membrane ion-selective electrode. Talanta, 35(9), 687-691. [Link]

-

Gaddale Devanna, K. K., et al. (2021). Tetra-arylborate lipophilic anions as targeting groups. Chemical Science, 12(12), 4396–4402. [Link]

-

Crash Course. (2021). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube. [Link]

-

Nemeth, T., de Wild, T., Gubler, L., & Nauser, T. (2021). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. RSC Advances, 11(52), 32847-32855. [Link]

-

Wikipedia. (2023). Potassium tetraphenylborate. [Link]

-

Barnes, M. J. (1990). Decomposition of Sodium Tetraphenylborate. (WSRC-RP--90-465). Westinghouse Savannah River Co. [Link]

-

McCabe, D. J. (1996). Cesium, Potassium, and Sodium Tetraphenylborate Solubility In Salt Solution. (WSRC-TR-96-0384). Westinghouse Savannah River Co. [Link]

-

Hach. (n.d.). Potassium tests explained. [Link]

-

PubChem. (n.d.). Tetraphenylborate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Virtual Museum of Minerals and Molecules. (n.d.). Potassium tetraphenylborate. Retrieved January 27, 2026, from [Link]

-

Lee, H. K., et al. (2001). Lithium Ion-Selective Electrode with Improved Lifetime. Bulletin of the Korean Chemical Society, 22(1), 101-104. [Link]

-

Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Sodium tetraphenylborate. [Link]

-

Wikipedia. (2023). Sodium tetraphenylborate. [Link]

-

Saputri, D. S., et al. (2022). Optimization of Castor Oil-Based Ion Selective Electrode (ISE) with Active Agent 1,10-Phenanthroline for Aqueous Pb2+ Analysis. Polymers, 14(20), 4344. [Link]

-

Ashurov, J. M., et al. (2025). HIGH THROUGHPUT ION SELECTIVE ELECTRODES BASED ON PHOSPHOMOLYBATE IONOPHORES FOR BARIUM ION DETECTION. RASĀYAN Journal of Chemistry, 18(4). [Link]

-

Asadpour-Zeynali, K., & Majidi-Shad, S. (2018). Improvement of the Upper Detection Limit of Ionophore-Based H+-Selective Electrodes. Analytical Chemistry, 90(15), 9090-9097. [Link]

-

Sheikh, S. U., Akhtar, M. N., & Ahmed, T. (1990). Thermal decomposition of substituted tetraphenylborates. Thermochimica Acta, 165(1), 1-9. [Link]

-

Feng, H., et al. (2024). Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. Chemical Communications, 60(1), 58-61. [Link]

-

Biswas, T. (2021). #Shorts, Insoluble salt of Potassium or Potassium tetraphenylborate [k(BPh4)]. YouTube. [Link]

-

Engelbrecht, R. M., & McCoy, F. A. (1956). Determination of Potassium by Tetraphenylborate Method. Analytical Chemistry, 28(11), 1772–1772. [Link]

Sources

- 1. Potassium tetraphenylborate – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 2. Tetraphenylborate | C24H20B- | CID 8934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potassium tetraphenylborate - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tetra-arylborate lipophilic anions as targeting groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. osti.gov [osti.gov]

- 13. chemos.de [chemos.de]

- 14. Optimization of Castor Oil-Based Ion Selective Electrode (ISE) with Active Agent 1,10-Phenanthroline for Aqueous Pb2+ Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bot Verification [rasayanjournal.co.in]

Methodological & Application

Application Note: A Comprehensive Protocol for the Preparation and Validation of Ion-Selective Electrodes Utilizing Sodium tetra(p-tolyl)borate

Abstract

This application note provides a detailed, field-proven protocol for the design, preparation, and validation of polymer membrane ion-selective electrodes (ISEs) for the potentiometric detection of cations. A central focus is placed on the critical role of Sodium tetra(p-tolyl)borate as a lipophilic additive to enhance electrode performance, selectivity, and stability. This guide is intended for researchers, analytical chemists, and drug development professionals who require a robust methodology for creating custom ISEs. The narrative explains the causality behind experimental choices, ensuring a deep understanding of the underlying electrochemical principles.

Theoretical Principles of ISE Operation

An ion-selective electrode is a transducer that converts the activity of a specific ion in a solution into an electrical potential.[1] This potential is measured against a stable reference electrode, and the resulting voltage difference is proportional to the logarithm of the ion's activity, a relationship described by the Nernst equation.[2]

The Potentiometric Measurement Principle

The core of an ISE is the ion-selective membrane, which separates the sample solution from an internal reference solution.[3] This membrane is designed to be selectively permeable to the target analyte ion.[3] When the electrode is immersed in a sample, ions partition between the sample and the membrane surface, creating a boundary potential. The overall potential of the electrochemical cell is the sum of all potentials in the system, but only the potential at the ion-selective membrane changes with the analyte's activity.[4]

The Critical Role of Sodium tetra(p-tolyl)borate

While an ionophore provides the primary selectivity for a target cation, the performance of the membrane is significantly enhanced by the inclusion of a lipophilic salt with a non-coordinating anion. Sodium tetra(p-tolyl)borate serves this purpose expertly.

-

Mechanism of Action: Sodium tetra(p-tolyl)borate acts as a cation exchanger and an anion excluder. The large, bulky tetra(p-tolyl)borate anion is highly lipophilic ("fat-loving"), causing it to be permanently entrapped within the hydrophobic PVC polymer matrix of the membrane. To maintain charge neutrality within the membrane, this fixed negative charge must be balanced by cations. This creates a high concentration of cation-exchange sites, facilitating the transport of target cations from the aqueous sample into the organic membrane phase.

-

Enhancing Cation Response: By creating a cation-permissive environment, the borate additive ensures that the electrode responds primarily to positively charged ions.

-

Minimizing Anionic Interference: The fixed negative charges of the borate anions within the membrane actively repel anions from the sample solution, preventing them from entering the membrane and interfering with the measurement. This is why such additives are often referred to as "anion excluders".[5]

This dual-functionality makes Sodium tetra(p-tolyl)borate a critical component for developing robust, selective, and stable cation-selective electrodes.

Materials and Reagents

Successful electrode fabrication requires high-purity reagents. The following table summarizes the necessary materials.

| Component | Description | Typical Supplier/Grade | Purpose |

| Polymer Matrix | High molecular weight Poly(vinyl chloride) (PVC) | Selectophore® grade or equivalent | Provides the structural framework for the membrane.[6] |

| Plasticizer | 2-Nitrophenyl octyl ether (o-NPOE), Dioctyl sebacate (DOS), or Dioctyl phthalate (DOP) | Selectophore® grade or equivalent | A water-immiscible organic solvent that dissolves membrane components, ensures membrane flexibility, and allows for ion mobility.[7][8] |

| Ionophore | Analyte-specific complexing agent (e.g., Valinomycin for K+, various calixarenes, etc.) | Varies by target analyte | Provides the primary selectivity for the target cation.[9] |

| Lipophilic Additive | Sodium tetra(p-tolyl)borate | High purity | Cation exchanger and anion excluder; enhances cation response and reduces interference. |

| Solvent | Tetrahydrofuran (THF), anhydrous | HPLC grade or equivalent | Volatile solvent used to dissolve all membrane components into a homogenous "cocktail" for casting.[6] |

| Electrode Components | ISE Body (e.g., Philips style), Ag/AgCl wire or pellet | Commercial ISE suppliers | Houses the internal filling solution and provides electrical contact. |

| Solutions & Salts | Deionized Water (>18 MΩ·cm), NaCl, KCl, etc., Ionic Strength Adjuster (ISA) | Analytical or Suprapur® grade | For preparing internal filling solutions, calibration standards, and controlling sample ionic strength.[10] |

Protocol for ISE Preparation

The fabrication process can be broken down into three key stages: preparing the membrane cocktail, casting the membrane and assembling the electrode, and conditioning the final electrode.

Preparation of the Ion-Selective Membrane Cocktail

The precise composition of the membrane is critical for optimal performance. The components are typically mixed by weight percentage.

-

Component Weighing: In a small glass vial, accurately weigh the membrane components. A typical formulation totals ~200 mg.

-

Dissolution: Add ~2 mL of anhydrous THF to the vial.[6]

-

Homogenization: Cap the vial tightly and mix using a vortex mixer or sonicator until all components are fully dissolved, resulting in a clear, slightly viscous solution (the "cocktail").

Table 1: Example Membrane Formulations (by Weight %)

| Component | Purpose | Formulation A (General Cation) | Formulation B (e.g., for Pb²⁺)[8] |

| PVC | Matrix | ~33% | 30% |

| o-NPOE | Plasticizer | ~65% | 57% |

| Ionophore | Selectivity | ~1% | 9% (Calixarene-based) |

| Sodium tetra(p-tolyl)borate | Additive | ~1% (or 50 mol% of ionophore) | 4% (as Sodium Tetraphenylborate) |

Note: The ratio of additive to ionophore can be optimized. A common starting point is 50 mol% of the ionophore concentration.

Membrane Casting and Electrode Assembly

-

Casting: Place a clean glass ring (e.g., 24 mm diameter) on a perfectly level, clean glass plate. Carefully pour the membrane cocktail into the ring.[6]

-

Evaporation: Cover the setup loosely (e.g., with a petri dish) to allow for slow solvent evaporation over approximately 24 hours in a dust-free environment. A slow evaporation rate is crucial for forming a uniform, mechanically robust membrane.

-

Assembly: Once the THF has fully evaporated, a transparent, flexible membrane will remain.

-

Using a sharp cork borer (e.g., 7 mm diameter), carefully cut a disc from the center of the membrane.

-

Place the membrane disc into the tip of the ISE electrode body, ensuring a tight seal.

-

Fill the electrode body with the appropriate internal filling solution (e.g., 0.01 M NaCl for a Na⁺ ISE).

-

Insert the internal Ag/AgCl reference electrode and secure the cap.

-

Electrode Conditioning

A new electrode must be conditioned to ensure proper hydration of the membrane and stable partitioning of ions.

-

Soaking: Immerse the sensing tip of the newly assembled electrode in a dilute solution of the target ion (e.g., 10⁻³ M NaCl for a Na⁺ ISE).

-

Equilibration: Allow the electrode to soak for at least 2 hours, though overnight conditioning is often recommended for optimal stability.[11] The electrode is ready for use when a stable potential reading is achieved.

Protocol for Electrode Calibration and Performance Validation

Calibration is a mandatory step to relate the measured potential to the analyte concentration. This process also serves to validate the performance of the newly fabricated electrode.

Preparation of Standard Solutions

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 0.1 M or 1 M) of the target ion using a high-purity salt.[10]

-

Serial Dilutions: Perform a series of 1:10 serial dilutions from the stock solution to create a range of standards (e.g., 10⁻¹ M down to 10⁻⁶ M).[12] Prepare these standards fresh daily.

-

Ionic Strength Adjustment: For many applications, an Ionic Strength Adjustment Buffer (ISAB) is required. Add a small, fixed volume of ISAB to all standards and samples.[10][12] This ensures a constant ionic background, so the electrode responds to the concentration of the target ion rather than fluctuations in overall ionic activity.[4]

Generating the Calibration Curve

-

Setup: Connect the ISE and a suitable reference electrode to a pH/mV meter.

-

Measurement: Place the electrodes in a beaker containing the most dilute standard (e.g., 10⁻⁶ M).[13] Stir gently.

-

Record Potential: Wait for the reading to stabilize (typically 1-2 minutes) and record the potential in millivolts (mV).

-

Rinse and Repeat: Rinse the electrodes thoroughly with deionized water and blot dry.[14] Repeat the measurement for each standard, moving from the lowest to the highest concentration.

-

Plotting: Plot the recorded potential (mV) on the linear y-axis against the logarithm of the standard concentration on the x-axis. The resulting graph is the calibration curve.

Evaluating Electrode Performance

The calibration curve provides critical data on the electrode's performance characteristics.

Table 2: Key Performance Metrics and Typical Values

| Metric | Description | How to Determine | Expected Result |

| Slope | The change in potential per decade change in concentration. | From the linear portion of the calibration curve (mV/log[ion]). | Near the theoretical Nernstian value: ~59.2 mV for monovalent ions (e.g., Na⁺) and ~29.6 mV for divalent ions (e.g., Ca²⁺) at 25°C.[8] |

| Linear Range | The concentration range over which the electrode response is linear. | The portion of the calibration curve that fits a straight line. | Typically 1.0×10⁻⁶ to 1.0×10⁻² mol/L or wider.[7] |

| Limit of Detection (LOD) | The lowest concentration at which the ion can be reliably detected. | The intersection of the extrapolated linear segments of the calibration curve. | Varies by ionophore and membrane composition. |

| Response Time | The time required to reach 95% of the final stable potential reading. | Measure potential vs. time after a step-change in concentration. | Typically < 30 seconds.[8] |

Sample Measurement Protocol

-

Sample Preparation: Place a known volume of the sample (e.g., 100 mL) into a clean beaker. Add the same amount of ISAB used for the calibration standards (e.g., 2 mL).[10]

-

Measurement: Rinse the electrodes, blot dry, and immerse them in the prepared sample. Stir gently.

-

Record Potential: Wait for the reading to stabilize and record the potential (mV).[10]

-

Determine Concentration: Use the recorded potential to find the corresponding concentration from the calibration curve generated in Section 4.2.[15]

-

Recalibration: For high accuracy, the electrode should be recalibrated every 1-2 hours.[10][16]

Troubleshooting

| Problem | Potential Cause(s) | Solution(s) |

| Noisy/Unstable Readings | Air bubble on membrane, faulty reference electrode, clogged junction, insufficient stirring. | Remove air bubble, check/refill reference electrode, ensure proper stirring. |

| Poor (Low) Slope | Incorrect membrane composition, presence of interferents, old or exhausted membrane. | Prepare a new membrane, check sample for known interferents[17], recondition or replace the membrane. |

| Slow Response Time | Membrane fouling, low sample temperature. | Gently clean membrane surface, allow samples and standards to reach thermal equilibrium.[13] |

| Drifting Potential | Insufficient conditioning, temperature fluctuations, leaching of membrane components. | Recondition the electrode for a longer period, control temperature, prepare a new membrane if leaching is suspected. |

Conclusion

The use of Sodium tetra(p-tolyl)borate as a lipophilic additive is a cornerstone of modern ISE design for cation detection. Its ability to function as both a cation exchanger and an anion excluder significantly improves the sensitivity, selectivity, and stability of the resulting sensor. By following the detailed protocols for membrane fabrication, electrode assembly, and rigorous calibration outlined in this note, researchers can confidently create high-performance, custom ion-selective electrodes tailored to their specific analytical needs in scientific research and drug development.

References

- Construction and Performance Characterization of Ion Selective Electrodes for Potentiometric Determination of Citapolarm Hydrobr - Semantic Scholar. (n.d.).

- DwyerOmega. (n.d.). Sodium Ion Selective Electrodes.

- Scribd. (n.d.). Guide To Ion Selective Measurement | PDF.

- TecnoEdu. (n.d.). SODIUM ION SELECTIVE ELECTRODE.

- Wikipedia. (n.d.). Ion-selective electrode.

- Deranged Physiology. (2020, January 8). Ion-selective electrode membranes.

- Operating Instructions & Technical Specifications. (n.d.).

- Operating Instructions & Technical Specifications. (n.d.).

- Trost, A., Borchardt, M., Cammann, K., & Dumschat, C. (1998). Sample preparation system for ion-selective electrodes. Fresenius' journal of analytical chemistry, 360(7-8), 755-758.

- Ion selective electrodes. (n.d.).

- Ion-Selective Electrodes for the Determination of Periodate IO4 - Scientific journals of the University of Benghazi. (n.d.).

- Solinst. (n.d.). Calibrating Ion-Selective Electrodes: The Difference Between Activity and Concentration.

- Zhang, W., et al. (2013). Tetra(p-tolyl)borate-functionalized solvent polymeric membrane: a facile and sensitive sensing platform for peroxidase and peroxidase mimetics. Chemistry, 19(30), 9979-86.

- Dimeski, G., et al. (2010). Ion Selective Electrodes (ISEs) and interferences-A review.

- Ionode. (n.d.). Ion Selective Theory.

- Datta, S. K., & Chopra, P. (2021). Discrepancies in Electrolyte Measurements by Direct and Indirect Ion Selective Electrodes due to Interferences by Proteins and Lipids.

- Nico2000.net. (2011). A Beginners Guide to Ion-Selective Electrode Measurements.

- Metrohm. (n.d.). Ion-selective electrodes based on screen-printed technology.

- Camlab. (n.d.). How to calibrate an Ion Selective Electrode Meter.

- Chemistry LibreTexts. (2022, October 26). Membrane Ion-Selective Electrodes.

- Metrohm. (n.d.). Determination of sodium with the ion-selective electrode.

-

PubMed. (n.d.). A coated wire-type lead(II) ion-selective electrode based on a phosphorylated calix[16]arene derivative. Talanta, 66(5), 1163-1169.

- Datta, S. K., & Chopra, P. (2022). Interference in Ion-Selective Electrodes Due to Proteins and Lipids.

- Dimeski, G., Badrick, T., & John, A. S. (2010). The effect of haemolysis on the direct and indirect ion selective electrode measurement of sodium.

- The Royal Society of Chemistry. (n.d.). 1 Chemicals and reagents The commercial components and solvents used for ion-selective membrane preparation, i.e., poly(vinyl ch.

Sources

- 1. Ion-selective electrode - Wikipedia [en.wikipedia.org]

- 2. nico2000.net [nico2000.net]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. ionode.com [ionode.com]

- 5. journals.uob.edu.ly [journals.uob.edu.ly]

- 6. rsc.org [rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A coated wire-type lead(II) ion-selective electrode based on a phosphorylated calix[4]arene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. assets.dwyeromega.com [assets.dwyeromega.com]

- 11. sentek.co.uk [sentek.co.uk]

- 12. scribd.com [scribd.com]

- 13. camlab.co.uk [camlab.co.uk]

- 14. sentek.co.uk [sentek.co.uk]

- 15. metrohm.com [metrohm.com]

- 16. tecnoedu.com [tecnoedu.com]

- 17. researchgate.net [researchgate.net]

Application Notes & Protocols: Sodium Tetra(p-tolyl)borate in Organometallic Synthesis